![molecular formula C11H11NO3S B13027311 Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with an ethyl ester group at the 2-position and a methoxy group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with thiourea to form the thiazole ring. The resulting intermediate is then esterified with ethanol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of Ethyl4-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzothiazole-2-carboxylate: Similar structure but lacks the methoxy group.
4-Methyl-2-thiazolecarboxylic acid ethyl ester: Similar ester group but different substituents on the thiazole ring
Uniqueness
Ethyl4-methoxybenzo[d]thiazole-2-carboxylate is unique due to the presence of both the methoxy and ethyl ester groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive molecule compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C11H11NO3S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
ethyl 4-methoxy-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-9-7(14-2)5-4-6-8(9)16-10/h4-6H,3H2,1-2H3 |
Clé InChI |
KNGDWAMRUVSCCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=CC=C2S1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)


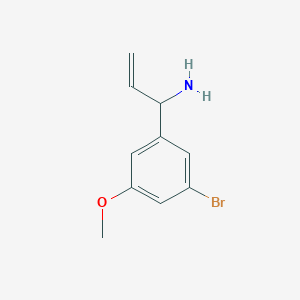
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
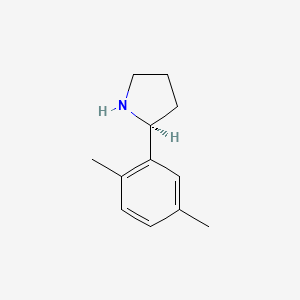
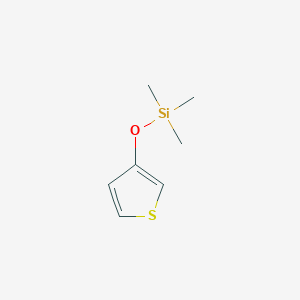
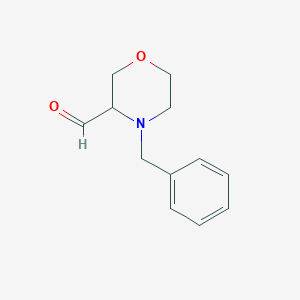
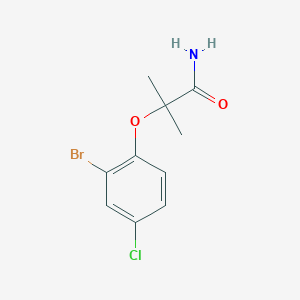

![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

